molecular formula C27H25N3O5S2 B2555701 2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate CAS No. 941890-54-6

2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate

Cat. No.: B2555701
CAS No.: 941890-54-6
M. Wt: 535.63
InChI Key: CJPCJKJKCQDZRC-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound contains a morpholine ring, a benzo[d]thiazole moiety, and a sulfonylated dihydroisoquinoline fragment, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available starting materials such as benzo[d]thiazole, morpholine, and 3,4-dihydroisoquinoline.

  • Reaction Steps

    • Step 1: : Formation of 2-morpholinobenzo[d]thiazole via nucleophilic substitution.

    • Step 2: : Introduction of the sulfonyl group to the 3,4-dihydroisoquinoline.

    • Step 3: : Esterification reaction to connect the benzoate group to the sulfonylated dihydroisoquinoline fragment.

  • Reaction Conditions

    • Temperature: : Typically carried out at moderate temperatures ranging from 25°C to 80°C.

    • Solvent: : Common solvents include dichloromethane, dimethylformamide, or ethanol.

    • Catalysts: : Acid or base catalysts might be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve:

  • Optimization of each reaction step for higher yield and purity.

  • Use of flow chemistry techniques to improve efficiency and scalability.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

  • Reduction: : Reduction of the sulfonyl group to a sulfide might be possible under specific conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Conditions: : Presence of a strong base or acid to promote the reaction.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : Various substituted aromatic compounds depending on the electrophile/nucleophile used.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes involved in disease pathways.

  • Receptor Binding: : Studied for interactions with cellular receptors.

Medicine

  • Drug Development: : Explored as a lead compound for the development of new pharmaceuticals.

  • Cancer Research: : Potential anti-cancer properties due to its interaction with biological targets.

Industry

  • Material Science: : Utilized in the synthesis of advanced materials with unique properties.

  • Chemical Manufacturing: : A precursor for various industrial chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binds to specific proteins, enzymes, or receptors in biological systems.

  • Pathways Involved: : Modulates biochemical pathways, potentially interfering with disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinobenzo[d]thiazol-6-yl Benzoate

  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate

Unique Features

  • Combination of Functional Groups: : The presence of morpholine, benzo[d]thiazole, and sulfonylated dihydroisoquinoline in a single molecule is unique.

  • Versatility: : This compound's structural features provide it with a broad range of applications not typically found in similar compounds.

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c31-26(35-22-7-10-24-25(17-22)36-27(28-24)29-13-15-34-16-14-29)20-5-8-23(9-6-20)37(32,33)30-12-11-19-3-1-2-4-21(19)18-30/h1-10,17H,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPCJKJKCQDZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)N=C(S5)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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